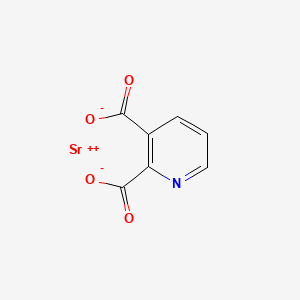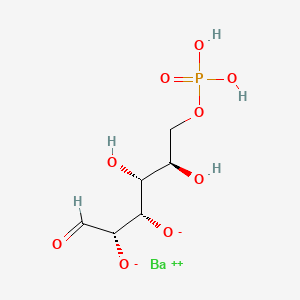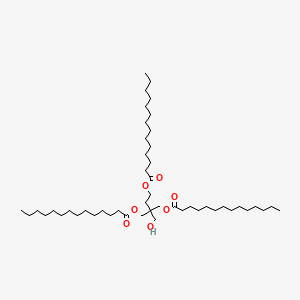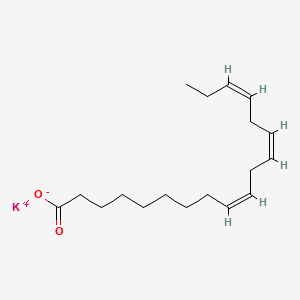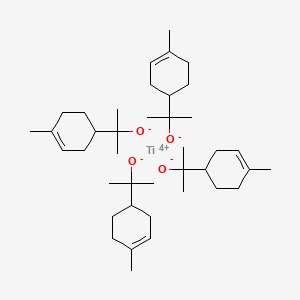
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) typically involves the reaction of terpineol with a titanium precursor. One common method is the reaction of terpineol with titanium tetrachloride (TiCl4) in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C10H18O+TiCl4+Base→2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the desired product, such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to form titanium metal.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while reduction could produce titanium metal or lower oxidation state titanium compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions requiring titanium-based catalysts.
Material Science: The compound is used in the preparation of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance materials and as a precursor for other titanium-based compounds.
Wirkmechanismus
The mechanism by which 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) exerts its effects involves coordination chemistry. The titanium center can coordinate with various ligands, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol (Terpineol): The parent compound, used in the synthesis of the titanium complex.
Titanium Tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds.
Titanium Dioxide (TiO2): A widely used titanium compound with applications in pigments, sunscreens, and photocatalysis.
Uniqueness
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) is unique due to its specific combination of terpineol and titanium, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to act as a versatile catalyst and its potential in material science and biomedical applications highlight its uniqueness.
Eigenschaften
CAS-Nummer |
38827-07-5 |
|---|---|
Molekularformel |
C40H68O4Ti |
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) |
InChI |
InChI=1S/4C10H17O.Ti/c4*1-8-4-6-9(7-5-8)10(2,3)11;/h4*4,9H,5-7H2,1-3H3;/q4*-1;+4 |
InChI-Schlüssel |
HYSNKULDWCHRRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



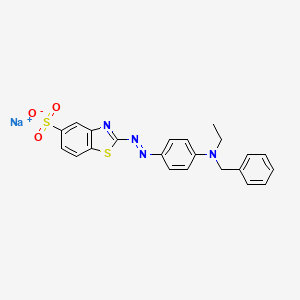
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

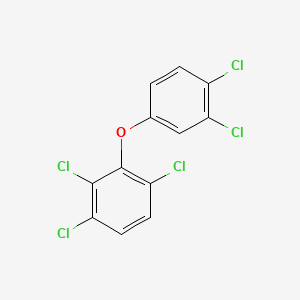
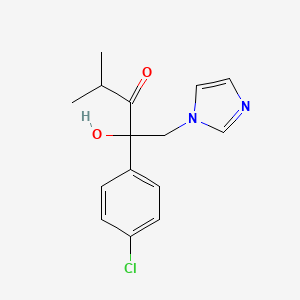
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
